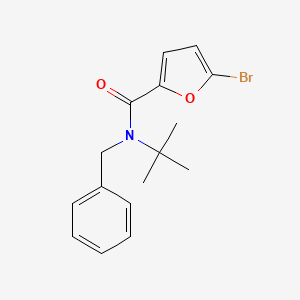![molecular formula C15H13NO6S B5844164 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5844164.png)
4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid, also known as MSBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and materials science. MSBA is a white crystalline powder with a molecular formula of C16H15NO6S and a molecular weight of 349.36 g/mol.
Wirkmechanismus
The mechanism of action of 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins involved in inflammation and cancer. 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid has also been shown to inhibit the activity of certain proteins involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins involved in these processes. In vivo studies have shown that 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity in vitro and in vivo. However, 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results. Additionally, 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid may have limited solubility in certain solvents, which could affect its bioavailability and activity.
Zukünftige Richtungen
There are several potential future directions for research on 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid. One area of interest is the development of 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid-based drugs for the treatment of inflammation and cancer. Further studies are needed to fully understand the mechanism of action of 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid and to identify potential off-target effects. Additionally, research is needed to explore the potential use of 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid in materials science and other fields.
Synthesemethoden
The synthesis of 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with 3-(methoxycarbonyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid as a white solid, which can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid has been extensively studied for its potential applications in various scientific fields. In pharmacology, 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid has been investigated as a potential drug candidate for the treatment of inflammation, cancer, and other diseases. In materials science, 4-({[3-(methoxycarbonyl)phenyl]sulfonyl}amino)benzoic acid has been explored for its use in the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
4-[(3-methoxycarbonylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c1-22-15(19)11-3-2-4-13(9-11)23(20,21)16-12-7-5-10(6-8-12)14(17)18/h2-9,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGRQKAPWZKARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(acetylamino)phenyl]-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5844122.png)
![{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B5844127.png)






![ethyl 3-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5844161.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5844189.png)